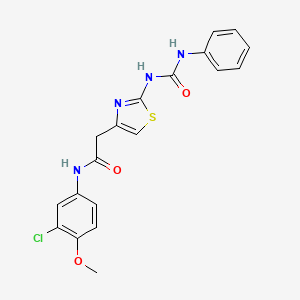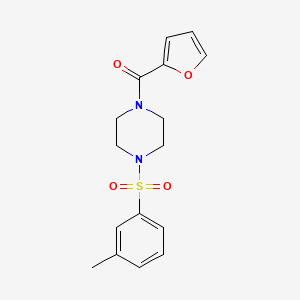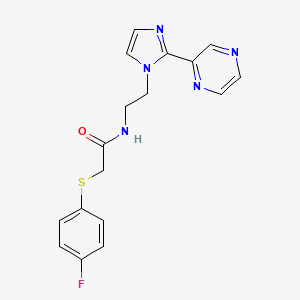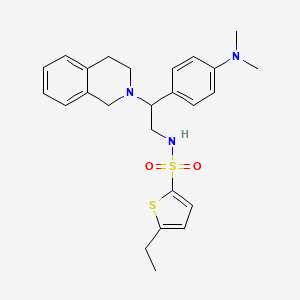
N-(3-chloro-4-methoxyphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide, also known as CMPTA, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Comparative Metabolism in Human and Rat Liver Microsomes
Research has explored the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, focusing on compounds such as acetochlor, alachlor, butachlor, and metolachlor. These herbicides, including their metabolites like CDEPA and CMEPA, have been linked to carcinogenic activity through complex metabolic pathways leading to DNA-reactive products. The study provides insight into the enzymatic processes involved and the comparative metabolism between species, highlighting the role of cytochrome P450 isoforms in these metabolic pathways (Coleman, Linderman, Hodgson, & Rose, 2000).
Inhibition of Fatty Acid Synthesis in Green Algae
Chloroacetamides, including alachlor and metazachlor, have been studied for their ability to inhibit fatty acid synthesis in the green alga Scenedesmus Acutus. These herbicides, used to control a variety of weeds in different crops, demonstrate the impact of chemical compounds on non-target organisms, contributing to the understanding of environmental and ecological effects of agricultural chemicals (Weisshaar & Böger, 1989).
Anticancer Potential of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-Phenylacetamide Derivatives
A study on the synthesis and in-vitro cytotoxicity evaluation of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives has revealed their potential as anticancer agents. Although none of the synthesized derivatives showed superior activity compared to doxorubicin, certain compounds exhibited significant cytotoxic activity against various cancer cell lines, indicating the potential for further development and study in cancer therapeutics (Mohammadi-Farani, Heidarian, & Aliabadi, 2014).
Antimicrobial Activity of Thiazole and Thiadiazole Derivatives
The synthesis and characterization of novel thiazole and thiadiazole derivatives have demonstrated their significant antimicrobial properties. These compounds have been tested against a variety of bacterial and fungal pathogens, showing potential as new antimicrobial agents. The study emphasizes the importance of structural variation in the development of more effective and selective antimicrobial compounds (Saravanan et al., 2010).
Synthesis of N-(3-Amino-4-methoxyphenyl)acetamide for Azo Disperse Dyes
Research into the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in the production of azo disperse dyes, highlights the development of novel catalytic processes. Using a Pd/C catalyst, this study demonstrates an efficient and environmentally friendly method for producing key chemical intermediates, reducing the reliance on traditional reduction methods and advancing sustainable manufacturing practices (Zhang Qun-feng, 2008).
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3S/c1-27-16-8-7-13(9-15(16)20)21-17(25)10-14-11-28-19(23-14)24-18(26)22-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,21,25)(H2,22,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFESLTLNNXEZBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B2380566.png)
![4-(N,N-diallylsulfamoyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2380567.png)
![(2S)-2-(1,2-dihydroimidazo[1,2-a]benzimidazole-3-carbonylamino)-3-methylbutanoic acid](/img/structure/B2380568.png)
![4-[[(E)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2380572.png)
![N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}-3-phenylpropanamide](/img/structure/B2380573.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2380579.png)



![2,5,5-Trimethyl-2-vinyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene](/img/structure/B2380585.png)
